4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]benzonitrile
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Overview
Description
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]benzonitrile is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]benzonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of benzonitrile with chloromethyl oxadiazole in the presence of a base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxadiazole derivative, while oxidation can lead to the formation of oxadiazole N-oxides .
Scientific Research Applications
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]benzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]benzonitrile involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan: This compound shares a similar oxadiazole ring structure but has different substituents, leading to distinct chemical and biological properties.
5-(Benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione: Another oxadiazole derivative with unique biological activities, including antidiabetic properties.
Uniqueness
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]benzonitrile is unique due to its specific combination of a chloromethyl group and an oxadiazole ring. This combination imparts distinct reactivity and biological activities, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
844498-81-3 |
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Molecular Formula |
C10H6ClN3O |
Molecular Weight |
219.63 g/mol |
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzonitrile |
InChI |
InChI=1S/C10H6ClN3O/c11-5-9-13-10(14-15-9)8-3-1-7(6-12)2-4-8/h1-4H,5H2 |
InChI Key |
HNDDLCVRLVSOPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NOC(=N2)CCl |
Origin of Product |
United States |
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